REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([F:10])[c:6]([C:7]#[N:8])[cH:9]1.[C:20](=[O:21])([O-:22])[O-:23].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Cs+:24].[Cs+:25].[OH2:26].[OH:11][B:12]([OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[c:2]1(-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][c:5]([F:10])[c:6]([C:7]#[N:8])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cc(Br)ccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc(-c2ccccc2)ccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |